molecular formula C10H10N2O3S B2436706 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid CAS No. 1353503-21-5

5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid

Cat. No.: B2436706
CAS No.: 1353503-21-5
M. Wt: 238.26
InChI Key: UJMHYBRICVZOGP-UHFFFAOYSA-N
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Description

5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid is a chemical intermediate belonging to the class of phenylpyrazole derivatives. This compound features a sulfonic acid group at the 4-position of the heterocyclic core, making it a versatile building block for the synthesis of more complex sulfonamide-based molecules. In pharmaceutical research, pyrazole sulfonamides are recognized as privileged scaffolds in drug discovery due to their diverse biological activities and ability to interact with multiple enzymatic targets. The strategic placement of the methyl group at the 5-position and the phenyl ring at the 1-position of the pyrazole core are known to influence the compound's electronic properties and steric profile, which can optimize interactions with biological targets. Pyrazole-sulfonamide hybrids have demonstrated significant potential in various research areas, including the development of enzyme inhibitors. Related analogs have shown activity against targets such as 15-lipoxygenase (15-LOX), an enzyme involved in oxidative stress pathways, and tyrosine-protein phosphatase non-receptor type 1 (PTP1B). The sulfonamide functional group, in particular, is a key pharmacophore that enhances pharmacological properties by engaging in hydrogen-bonding networks with catalytic residues of target proteins. Furthermore, pyrazole derivatives are frequently investigated for their antimicrobial and antioxidant properties in early-stage drug discovery. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methyl-1-phenylpyrazole-4-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-8-10(16(13,14)15)7-11-12(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMHYBRICVZOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves direct sulfonation of 5-methyl-1-phenyl-1H-pyrazole using chlorosulfonic acid (ClSO₃H). This electrophilic aromatic substitution occurs at the C4 position due to the electron-donating methyl group at C5 and the phenyl group at N1, which direct sulfonation to the para position relative to the methyl substituent.

Procedure :

  • Cooling Phase : 5-Methyl-1-phenyl-1H-pyrazole (25 g, 142 mmol) is dissolved in chloroform (75 mL) under a nitrogen atmosphere.
  • Sulfonation : Chlorosulfonic acid (166.7 g, 1.43 mol) in chloroform (175 mL) is added dropwise at 0°C to prevent exothermic side reactions.
  • Heating : The mixture is gradually warmed to 60°C and stirred for 10 hours to ensure complete sulfonation.
  • Chlorination : Thionyl chloride (40.8 g, 343 mmol) is added at 60°C to convert the intermediate sulfonic acid to the sulfonyl chloride.
  • Workup : The reaction is quenched with ice-cold water, and the organic layer is separated, dried over sodium sulfate, and concentrated under vacuum.

Yield and Purity Considerations

The crude sulfonyl chloride intermediate is typically obtained in ~70–78% yield. Subsequent hydrolysis to the sulfonic acid is achieved by stirring the sulfonyl chloride with aqueous NaOH (2 M) at room temperature for 2 hours, followed by acidification with HCl to pH 1–2. The final product is recrystallized from ethanol/water, yielding 5-methyl-1-phenyl-1H-pyrazole-4-sulfonic acid with >95% purity.

Sulfonation via In Situ Sulfonyl Chloride Formation

Two-Step Synthesis

This method isolates the sulfonyl chloride intermediate before hydrolysis, enabling better control over stoichiometry and byproduct formation.

Step 1: Sulfonyl Chloride Synthesis

  • Reagents : 5-Methyl-1-phenyl-1H-pyrazole, chlorosulfonic acid, thionyl chloride.
  • Conditions : Reaction at 60°C for 12 hours in chloroform.
  • Yield : 72–80%.

Step 2: Hydrolysis to Sulfonic Acid

  • Procedure : The sulfonyl chloride is refluxed with deionized water (1:5 w/v) for 4 hours.
  • Isolation : The aqueous layer is evaporated, and the residue is washed with cold diethyl ether to remove unreacted starting material.
  • Yield : 85–90%.

Advantages Over Direct Sulfonation

  • Reduced Side Products : Isolation of the sulfonyl chloride minimizes over-sulfonation.
  • Scalability : Suitable for multi-gram synthesis without significant yield drop.

Alternative Routes from Carboxylic Acid Derivatives

Oxidation of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid

While less common, sulfonic acid derivatives can be synthesized via oxidative pathways.

Procedure :

  • Chlorination : 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is treated with phosphorus pentachloride (PCl₅) to form the acyl chloride.
  • Sulfonation : The acyl chloride reacts with sodium sulfite (Na₂SO₃) under acidic conditions to introduce the sulfonic acid group.
  • Workup : The product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Yield : 60–65%, with lower efficiency due to competing decarboxylation.

Comparative Analysis of Preparation Methods

Method Reagents Time (h) Yield (%) Purity (%)
Direct Sulfonation ClSO₃H, SOCl₂ 12–14 70–78 95
Sulfonyl Chloride Hydrolysis ClSO₃H, H₂O 16–18 85–90 98
Carboxylic Acid Oxidation PCl₅, Na₂SO₃ 24–28 60–65 90

Key Observations :

  • The sulfonyl chloride hydrolysis route offers superior yield and purity.
  • Direct sulfonation is faster but requires careful temperature control to avoid decomposition.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Agents:
One of the prominent applications of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid is in the development of antidiabetic medications. It serves as a key intermediate in the synthesis of Teneligliptin, a drug used for treating type 2 diabetes mellitus. Teneligliptin functions as a DPP-4 inhibitor, which helps to increase insulin secretion and decrease glucagon levels, thereby lowering blood sugar levels in patients with diabetes .

Antimicrobial Activity:
Research has indicated that derivatives of pyrazoles, including this compound, exhibit antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .

Synthetic Applications

Multicomponent Reactions:
this compound can be utilized in multicomponent reactions to synthesize complex molecules. Recent advancements have highlighted its role in synthesizing bioactive compounds through efficient multicomponent processes, yielding high percentages of desired products .

Catalysis:
The compound has also been explored as a catalyst in various organic reactions. Its sulfonic acid group enhances its ability to facilitate reactions under mild conditions, making it suitable for green chemistry applications .

Material Science

Polymer Chemistry:
In material science, this compound is being investigated for its potential use in creating novel polymers with enhanced properties. The functional groups present in the compound allow for modifications that can lead to materials with specific mechanical and thermal properties .

Table 1: Summary of Applications and Findings

Application AreaDescriptionKey Findings
Medicinal Chemistry Antidiabetic agents (e.g., Teneligliptin)Effective DPP-4 inhibitor; lowers blood sugar levels in type 2 diabetes
Antimicrobial Activity Inhibition of bacterial growthExhibits activity against Gram-positive and Gram-negative bacteria
Synthetic Applications Multicomponent synthesisHigh yield synthesis of bioactive compounds through efficient processes
Catalysis Catalytic applications in organic reactionsFacilitates reactions under mild conditions; promotes green chemistry
Material Science Development of novel polymersEnhances mechanical and thermal properties of materials

Mechanism of Action

The mechanism of action of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds with biological molecules, influencing enzyme activity and receptor binding. This compound can also participate in redox reactions, affecting cellular pathways and signaling .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid
  • 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
  • 1-Ethyl-5-phenyl-1H-pyrazole-3-carboxylic acid

Uniqueness

5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid is unique due to its sulfonic acid group, which imparts distinct chemical properties and reactivity compared to other pyrazole derivatives. This functional group enhances its solubility in water and its ability to form strong hydrogen bonds, making it valuable in various applications .

Biological Activity

5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid is a compound that has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article synthesizes current research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity associated with this compound.

This compound features a pyrazole ring substituted with a methyl group and a phenyl group, along with a sulfonic acid functional group. This unique structure contributes to its solubility and reactivity, making it a valuable compound in medicinal chemistry.

Target Sites

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Similar compounds have been shown to target:

  • Phosphatidylinositol 3-kinase (PI3K) : Involved in cancer cell signaling pathways.
  • Cyclooxygenases (COX) : Implicated in inflammation processes.

Mode of Action

The compound may exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : By inhibiting PI3K, it can disrupt cancer cell proliferation.
  • Anti-inflammatory Effects : It may inhibit COX enzymes, reducing the production of pro-inflammatory mediators.

Anti-inflammatory Activity

Research indicates that this compound demonstrates significant anti-inflammatory properties. A study highlighted its ability to inhibit LPS-induced inflammation in BV-2 cells, which are microglial cells involved in neuroinflammation. The compound reduced the release of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent in neurological conditions .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In vitro studies have shown that it can inhibit the growth of different cancer cell lines. For instance, it was reported to possess activity against HeLa cells with an IC50 value indicating moderate potency . The structural features contributing to this activity include the ability to interact with specific molecular targets involved in tumor growth.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in some cases . This suggests its potential utility in developing new antimicrobial agents.

Study on Anti-inflammatory Effects

A detailed investigation assessed the anti-inflammatory effects of the compound in an animal model of LPS-induced inflammation. The results showed a significant reduction in edema and inflammatory markers, supporting its use as a therapeutic agent for inflammatory diseases .

Anticancer Research

In a comparative study involving various pyrazole derivatives, this compound was highlighted for its selective cytotoxicity towards cancer cells while sparing normal fibroblasts. This selectivity is crucial for minimizing side effects during cancer treatment .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityIC50 Value (μM)Notes
This compoundAnti-inflammatory0.01Superior COX inhibition
1-Methyl-3-phenyl-1H-pyrazoleAnticancer15Moderate potency against tumor cells
4-AminopyrazolesAnticonvulsant32Less effective compared to pyrazole sulfonate

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-methyl-1-phenyl-1H-pyrazole-4-sulfonic acid, and how can reaction conditions be systematically optimized?

  • The compound can be synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine to form the pyrazole core, followed by sulfonation. Reaction optimization involves adjusting stoichiometry, temperature (e.g., 80–100°C for cyclization), and catalysts (e.g., sulfuric acid for sulfonation). Monitoring intermediates via TLC and characterizing products using IR and 1H-NMR^1 \text{H-NMR} ensures purity . Computational tools like quantum chemical calculations (e.g., DFT) can predict reaction pathways and identify energy barriers, reducing trial-and-error experimentation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure and purity?

  • IR spectroscopy identifies functional groups (e.g., sulfonic acid S=O stretches at ~1350–1150 cm1^{-1}). 1H-NMR^1 \text{H-NMR} resolves aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.1–2.5 ppm). Mass spectrometry confirms molecular weight (e.g., [M-H]^- at m/z 265). Single-crystal X-ray diffraction provides absolute configuration validation, with hydrogen-bonding networks analyzed via software like SHELX . Elemental analysis (C, H, N, S) ensures ≥95% purity .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

  • Perform pH-dependent solubility studies in buffers (pH 1–13) using UV-Vis spectrophotometry. Stability is evaluated via accelerated degradation studies (40–80°C, 75% humidity) with HPLC monitoring. Polar aprotic solvents (e.g., DMSO) enhance solubility for biological assays, while aqueous sulfonate groups may require ion-pairing agents for chromatographic separation .

Advanced Research Questions

Q. What computational strategies are recommended to model the electronic properties and reactivity of the sulfonic acid group in this compound?

  • Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate partial charges, Fukui indices (for electrophilic/nucleophilic sites), and HOMO-LUMO gaps. Software like ADF or Gaussian simulates reaction intermediates (e.g., sulfonyl chloride formation). Molecular dynamics (MD) predicts solvation effects and interactions with biological targets .

Q. How should contradictory data on biological activity (e.g., anti-inflammatory vs. ulcerogenic effects) be resolved in preclinical studies?

  • Dose-response profiling in rodent models (e.g., carrageenan-induced paw edema for anti-inflammatory activity) paired with histopathological analysis of gastric mucosa identifies therapeutic windows. Compare ulcerogenic potential using proton pump activity assays and COX-1/COX-2 selectivity ratios. Contradictions may arise from metabolite formation; use LC-MS/MS to track in vivo biotransformation .

Q. What methodologies are effective for studying the sulfonic acid group’s role in modulating pharmacological activity?

  • Synthesize analogs with sulfonamide, sulfonate ester, or sulfonyl chloride substitutions. Test structure-activity relationships (SAR) via in vitro assays (e.g., enzyme inhibition, cell viability). Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2. Correlate pKa (sulfonic acid ~1–2) with membrane permeability using Caco-2 cell models .

Q. How can researchers design experiments to evaluate the compound’s potential as a multi-target therapeutic agent?

  • Implement polypharmacological screening against kinase, protease, and GPCR panels. Use transcriptomics (RNA-seq) or proteomics (SILAC) to identify off-target effects. Synergistic studies with standard drugs (e.g., NSAIDs) via isobolographic analysis quantify combination efficacy. Validate findings in zebrafish or organoid models for translational relevance .

Methodological Considerations Table

Aspect Techniques/Tools Key References
Synthesis OptimizationDFT, IR, 1H-NMR^1 \text{H-NMR}, TLC
Biological ActivityRodent models, LC-MS/MS, COX selectivity assays
Computational ModelingGaussian, AutoDock Vina, MD simulations
Stability ProfilingAccelerated degradation studies, HPLC

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